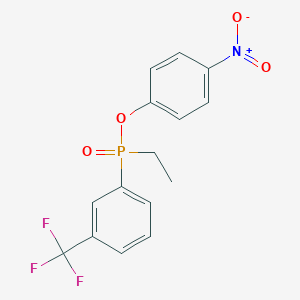![molecular formula C15H10N2O3S B12897043 2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile](/img/structure/B12897043.png)
2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile is an organic compound that features a benzo[d]oxazole ring fused with a phenylsulfonyl group and an acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile typically involves multi-step organic reactions. One possible route could include the formation of the benzo[d]oxazole ring followed by the introduction of the phenylsulfonyl group and the acetonitrile moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
化学反应分析
Types of Reactions
2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including factors like temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action for 2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
相似化合物的比较
Similar Compounds
Similar compounds might include other benzo[d]oxazole derivatives or phenylsulfonyl-containing molecules. Examples could be:
- 2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(methylsulfonyl)acetonitrile
- 2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetate
Uniqueness
What sets 2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile apart is its specific combination of functional groups, which may confer unique reactivity and properties. This uniqueness could be leveraged in designing new compounds with tailored characteristics for specific applications.
属性
分子式 |
C15H10N2O3S |
|---|---|
分子量 |
298.3 g/mol |
IUPAC 名称 |
(2E)-2-(benzenesulfonyl)-2-(3H-1,3-benzoxazol-2-ylidene)acetonitrile |
InChI |
InChI=1S/C15H10N2O3S/c16-10-14(21(18,19)11-6-2-1-3-7-11)15-17-12-8-4-5-9-13(12)20-15/h1-9,17H/b15-14+ |
InChI 键 |
AYTLAJIHMVIRKN-CCEZHUSRSA-N |
手性 SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/2\NC3=CC=CC=C3O2)/C#N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=C2NC3=CC=CC=C3O2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




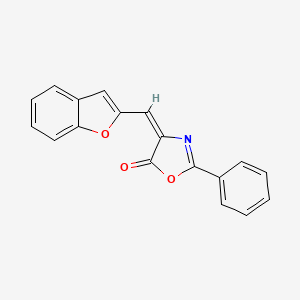
![N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine](/img/structure/B12896991.png)
![2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B12896992.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
![5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12897002.png)
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)
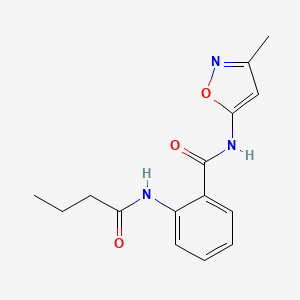

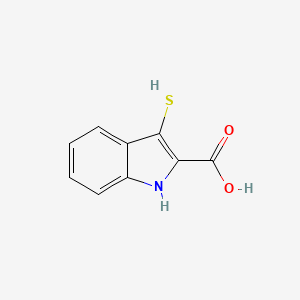
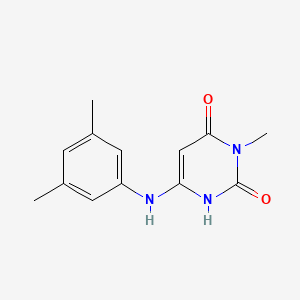
![3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan](/img/structure/B12897036.png)
